4,6-Dimethoxy-2H-pyran-2-one
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
21249-83-2 |
|---|---|
Molecular Formula |
C7H8O4 |
Molecular Weight |
156.14 g/mol |
IUPAC Name |
4,6-dimethoxypyran-2-one |
InChI |
InChI=1S/C7H8O4/c1-9-5-3-6(8)11-7(4-5)10-2/h3-4H,1-2H3 |
InChI Key |
AVJRRAMNALBMGO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=O)OC(=C1)OC |
Origin of Product |
United States |
Synthetic Methodologies and Strategic Approaches for 4,6 Dimethoxy 2h Pyran 2 One and Analogues
Classical Synthetic Pathways to the 2H-Pyran-2-one Corenih.govorgsyn.orgumich.edu
The synthesis of the fundamental 2H-pyran-2-one ring system is achievable through several well-established chemical routes. These pathways often employ cyclization reactions from suitably designed acyclic precursors to construct the heterocyclic core.
Knoevenagel Condensation and Related Cyclization Protocolsnih.govnih.gov
A primary and widely utilized method for the synthesis of 2H-pyran-2-ones is the Knoevenagel condensation. nih.govnih.gov This reaction typically entails the condensation of an active methylene (B1212753) compound, such as a 1,3-dicarbonyl compound, with an α,β-unsaturated aldehyde. nih.gov The subsequent intermediate can then undergo an oxa-6π-electrocyclization to furnish the 2H-pyran-2-one ring. nih.gov This sequential reaction is effectively a formal [3+3] cycloaddition. nih.gov
The stability of the resulting 2H-pyran is significantly influenced by its substituents. nih.gov For instance, employing functionalized cyclohexane-1,3-diones or 4-hydroxypyrones as the active methylene component has proven successful in the synthesis of stable bicyclic 2H-pyrans. nih.gov The conditions for these condensations are varied, with some methods using catalysts like piperidine (B6355638) and acetic acid, or Lewis acids such as TiCl₄ in the presence of an amine base. acs.orgnih.gov Notably, water has been effectively used as a solvent for such reactions, presenting a more environmentally friendly approach. nih.gov
Acid-Catalyzed Condensation-Cyclization Reactionsorgsyn.org
Acid-catalyzed reactions represent another significant pathway to the 2H-pyran-2-one core. A prominent example is the synthesis of 5,6-dihydro-2H-pyran-2-one, which is prepared from vinylacetic acid and paraformaldehyde in the presence of concentrated sulfuric acid and glacial acetic acid. orgsyn.org This one-step method is noted for its convenience over previous multi-step syntheses. orgsyn.org The 5,6-dihydro-2H-pyran-2-one can be subsequently converted to 2H-pyran-2-one through a reaction with N-bromosuccinimide and benzoyl peroxide. orgsyn.org
Ring-Opening and Re-Cyclization Strategiesresearchgate.net
Ring-opening and re-cyclization strategies provide an alternative approach to 2H-pyran-2-one derivatives. These methods often involve the rearrangement of an existing ring system to form the desired pyranone structure. researchgate.net For example, a phosphine-catalyzed condensation of Baylis–Hillman carbonates and β,γ-unsaturated α-oxo-esters can yield a 4,5-dihydrofuran intermediate. This intermediate then rearranges to a 2,2,4,6-tetrasubstituted 2H-pyran upon heating in the presence of pyrrolidine. nih.gov Another tactic involves a silver(I)-catalyzed propargyl-Claisen rearrangement of propargyl vinyl ethers, which is followed by a base-catalyzed isomerization and a 6π-oxaelectrocyclization to produce stable 2H-pyrans. nih.gov
Multicomponent Reaction Approachesnih.gov
Multicomponent reactions (MCRs) are highly efficient synthetic strategies that enable the construction of complex molecules from three or more reactants in a single operation. nih.gov This methodology has been effectively applied to the synthesis of 4H-pyrans, which are isomers of 2H-pyrans, through the condensation of aldehydes, malononitrile, and 1,3-dicarbonyl compounds. nih.gov Although this particular example yields 4H-pyrans, MCRs hold considerable promise for the direct synthesis of functionalized 2H-pyran-2-ones and their analogs. researchgate.net
Specific Synthesis of Dimethoxylated Pyranone Derivatives
The creation of pyranones with particular substitution patterns, such as dimethoxylation, often necessitates customized synthetic pathways.
Synthesis of 4,6-Dimethoxy-2-methyl-2H-pyran-3(6H)-one via Furan (B31954) Precursorsprepchem.com
A specific synthesis for a dimethoxylated pyranone derivative, 4,6-dimethoxy-2-methyl-2H-pyran-3(6H)-one, employs a furan precursor. prepchem.com The synthesis involves treating 2-(1-hydroxyethyl)-2,3,5-trimethoxy-2,5-dihydrofuran with formic acid in methanol (B129727). prepchem.com This reaction leads to the formation of the desired pyranone, which can be isolated as white needles following purification. prepchem.com
| Starting Material | Reagents | Product |
| 2-(1-hydroxyethyl)-2,3,5-trimethoxy-2,5-dihydrofuran | Formic acid, Methanol | 4,6-dimethoxy-2-methyl-2H-pyran-3(6H)-one |
This synthetic route underscores the value of furan derivatives as key intermediates in the preparation of substituted pyranones.
Strategies for Selective Methoxylation at the 4- and 6-Positions of 2H-Pyran-2-one
The targeted installation of methoxy (B1213986) groups at the C4 and C6 positions of the 2H-pyran-2-one ring is a synthetic challenge that requires precise control over regioselectivity. The reactivity of the pyranone core, which possesses multiple electrophilic sites, necessitates carefully designed strategies. researchgate.net A common precursor for such syntheses is 4-hydroxy-6-methyl-2H-pyran-2-one (triacetic acid lactone), which offers a reactive hydroxyl group at the C4 position that can be converted to a methoxy group. researchgate.net
One of the primary strategies involves the manipulation of precursor molecules where the desired substitution pattern is established before the formation of the pyranone ring. Alternatively, direct functionalization of a pre-formed pyranone ring can be achieved. For instance, the synthesis of 4-methoxy-6-styryl-pyran-2-ones has been accomplished, demonstrating the feasibility of having a methoxy group at the C4 position. researchgate.net
While direct two-fold methoxylation on a simple 2H-pyran-2-one is not extensively documented, the synthesis of similarly substituted heterocyclic systems, such as 2-amino-4,6-dimethoxypyrimidine, provides insight into potential methodologies. The synthesis of this pyrimidine (B1678525) often starts from precursors like 1,3-dimethoxypropyldiimine dihydrochloride (B599025) or involves the methylation of a dihydroxy-pyrimidine intermediate using reagents like dimethyl carbonate. google.comgoogle.com These methods, particularly the use of specific methylating agents in the presence of a base or catalyst, could theoretically be adapted for pyranone systems, although the different reactivity of the pyranone ring would need to be considered.
A plausible synthetic route could involve starting with a precursor like 4-hydroxy-6-chloro-2H-pyran-2-one. The hydroxyl group could be methylated using a standard methylating agent like dimethyl sulfate (B86663) or methyl iodide with a base. Subsequently, the chloro group at the C6 position could be displaced by a methoxide (B1231860) source, such as sodium methoxide, to yield the target 4,6-dimethoxy-2H-pyran-2-one. The success of this approach would depend on the relative reactivity of the two positions and the potential for side reactions.
Exploration of Novel Catalytic Methods for Dimethoxy Substitution
Modern organic synthesis increasingly relies on catalytic methods to improve efficiency, selectivity, and sustainability. For the synthesis of substituted pyranones, various catalytic approaches have been explored. While specific examples of catalytic dimethoxy substitution on the 2H-pyran-2-one core are not prominent in the reviewed literature, the principles from related transformations can be extrapolated.
Catalytic systems are often employed to construct the pyranone ring itself, with the substituents already in place on the starting materials. For example, multicomponent reactions catalyzed by substances like diammonium hydrogen phosphate (B84403) or 1,4-diazabicyclo[2.3.2]octane (DABCO) have been used to synthesize pyrano[2,3-d]pyrimidine derivatives, showcasing the power of catalysts in building complex heterocyclic systems. jmaterenvironsci.com
Photocatalysis represents a green and efficient method for pyranone synthesis. One study demonstrated the use of an iridium-based photocatalyst under visible light to convert furfural (B47365) alcohols into pyranones in an aqueous solution with high yield. rsc.org This method proceeds through oxidation, hydrolysis, and rearrangement, indicating that complex transformations leading to the pyranone core can be achieved under mild, catalytic conditions. rsc.org
For the introduction of substituents, catalytic cross-coupling reactions are a powerful tool. Although not demonstrated for dimethoxylation, palladium-catalyzed reactions are widely used to form C-C and C-O bonds on heterocyclic scaffolds. A hypothetical approach for this compound could involve a dihalo-pyranone precursor, such as 4,6-dichloro-2H-pyran-2-one, which could then undergo a double catalytic C-O coupling reaction with a methoxide source. The development of a catalyst system that could achieve this double substitution efficiently and selectively would be a significant advancement.
Asymmetric Synthesis and Enantioselective Approaches for Pyranone Scaffolds
The synthesis of enantiomerically enriched pyranones is of great importance as the stereochemistry of a molecule is often crucial for its biological activity. Several powerful strategies have been developed to access chiral pyranone scaffolds.
Organocatalysis has emerged as a key tool for the asymmetric synthesis of complex molecules. For instance, organocatalytic multicomponent cascade reactions have been developed to produce highly functionalized spirooxindole pyran scaffolds with excellent stereoselectivity. nih.gov Another approach involves the reaction of α,β-unsaturated aldehydes with 6-hydroxy-2H-pyran-3(6H)-one in the presence of a secondary amine catalyst, leading to complex fused heterocyclic systems with high yield and stereocontrol. scilit.com
One-pot methods for preparing enantioenriched pyranones have also been reported. A notable example involves the catalytic asymmetric alkylation of 2-furfurals, followed by an oxidative rearrangement (the Achmatowicz reaction) to yield pyranones with high enantioselectivity. nih.gov This method streamlines the synthetic process by combining multiple steps in a single flask, which reduces waste and improves efficiency. nih.gov
Enzymatic and chemoenzymatic methods offer another avenue for enantioselective synthesis. Lipase-mediated kinetic resolution, for example, has been used to separate enantiomers of tetrahydropyran (B127337) derivatives. mdpi.com In such a process, an enzyme selectively acylates one enantiomer of a racemic alcohol, allowing for the separation of the acylated product from the unreacted enantiomer. mdpi.com This principle is applicable to pyranone precursors bearing hydroxyl groups.
The table below summarizes some of the enantioselective methods used for synthesizing pyranone-related structures.
| Method | Catalyst/Reagent | Key Transformation | Stereoselectivity | Reference |
| Organocatalytic Cascade | Secondary Amine | Michael/Michael Addition | High | scilit.com |
| One-Pot Synthesis | (-)-MIB / Organozinc Reagent | Asymmetric Alkylation / Achmatowicz Reaction | >90% ee | nih.gov |
| Lipase-Mediated Resolution | Novozym® 435 / Lipase AK | Enantioselective Acetylation | High | mdpi.com |
| Organocatalytic Tandem Reaction | Organocatalyst | Tandem Aldehyde-Nitroolefin-Isatin Reaction | High | nih.gov |
Green Chemistry Principles in Pyranone Synthesis
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. These principles are increasingly being applied to the synthesis of heterocyclic compounds like pyranones.
A key aspect of green chemistry is the use of environmentally benign solvents, with water being an ideal choice. The synthesis of pyrano[2,3,d]pyrimidine derivatives has been successfully carried out in aqueous media, demonstrating that water can be an effective solvent for multicomponent reactions leading to complex heterocyclic structures. jmaterenvironsci.com
Solvent-free, or solid-state, reactions are another important green chemistry approach. The synthesis of pyrano[2,3-c]pyrazoles has been achieved by simply mixing the reactants (ethyl acetoacetate, hydrazine (B178648) hydrate, an aldehyde or ketone, and malononitrile) in the absence of any solvent. nih.gov This method significantly reduces waste and simplifies the purification process. nih.gov
The use of photocatalysis, as mentioned earlier, also aligns with green chemistry principles. The photocatalytic synthesis of pyranones from furfural alcohols uses visible light as an energy source and can be performed at room temperature in water, offering a highly sustainable alternative to traditional methods that may require harsh conditions and organic solvents. rsc.org
Furthermore, improving synthetic efficiency through one-pot or tandem reactions is a cornerstone of green chemistry. The one-pot synthesis of enantioenriched pyranones not only provides stereochemical control but also minimizes purifications and the use of solvents, thereby reducing the environmental impact (E-factor) of the synthesis. nih.gov
The following table highlights some green chemistry approaches in pyranone synthesis.
| Green Chemistry Principle | Methodology | Example | Advantages | Reference |
| Use of Safer Solvents | Reaction in aqueous media | Synthesis of pyrano[2,3,d]pyrimidines | Environmentally benign, simplified purification | jmaterenvironsci.com |
| Energy Efficiency | Visible-light photocatalysis | Synthesis of pyranones from furfural alcohols | Mild conditions (room temp.), uses renewable energy | rsc.org |
| Waste Prevention | Solvent-free reaction | Synthesis of pyrano[2,3-c]pyrazoles | No solvent waste, simple procedure | nih.gov |
| Atom Economy | One-pot tandem reaction | Asymmetric synthesis of pyranones | Reduced number of steps, less waste | nih.gov |
Advanced Spectroscopic Analysis for Mechanistic Elucidation and Complex Structural Characterization
Application of High-Resolution Nuclear Magnetic Resonance (NMR) for Conformational and Configurational Analysis
High-resolution NMR spectroscopy is a cornerstone technique for determining the three-dimensional structure and dynamic behavior of molecules in solution. copernicus.org For pyranone derivatives, including 4,6-dimethoxy-2H-pyran-2-one, techniques such as 2D NMR and Nuclear Overhauser Effect Spectroscopy (NOESY) are particularly powerful for elucidating their conformation and configuration.
Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy), provide through-bond connectivity information, helping to establish the sequence of atoms within the molecule. libretexts.orgharvard.edu For instance, in a related pyranone derivative, COSY cross-peaks confirmed the coupling between a methyl group and a neighboring methylene (B1212753) group. libretexts.org In the context of this compound, COSY would be instrumental in confirming the connectivity between the protons on the pyranone ring and the methoxy (B1213986) groups.
NOESY, on the other hand, provides through-space correlations between protons that are in close proximity, which is crucial for determining the molecule's preferred conformation. harvard.edu The intensity of NOE cross-peaks is inversely proportional to the sixth power of the distance between the nuclei, making it a sensitive probe of internuclear distances. For flexible molecules like pyranones, which can exist as an ensemble of rapidly interconverting conformers, NOE data can help to identify the most populated conformations in solution. copernicus.orgnih.gov The analysis of NOE data, often in conjunction with computational modeling, allows for a detailed understanding of the molecule's spatial arrangement. mdpi.comresearchgate.net
The table below summarizes typical NMR data that would be expected for this compound, based on the analysis of similar pyranone structures. blogspot.commdpi.com
Table 1: Predicted ¹H and ¹³C NMR Data for this compound
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key Correlations (COSY, HMBC) |
|---|---|---|---|
| H-3 | ~5.5 | ~90 | COSY with H-5; HMBC with C-2, C-4, C-5 |
| H-5 | ~5.9 | ~98 | COSY with H-3; HMBC with C-3, C-4, C-6 |
| 4-OCH₃ | ~3.8 | ~56 | HMBC with C-4 |
| 6-OCH₃ | ~3.9 | ~57 | HMBC with C-6 |
| C-2 (C=O) | - | ~164 | HMBC with H-3 |
| C-4 | - | ~170 | HMBC with H-3, H-5, 4-OCH₃ |
Note: The chemical shift values are approximate and can vary depending on the solvent and other experimental conditions.
Utilisation of Mass Spectrometry for Reaction Intermediate Identification and Product Pathway Mapping
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and structure of a compound by measuring its mass-to-charge ratio (m/z). nist.govnist.gov In the study of this compound, MS is crucial for confirming its molecular formula and for identifying intermediates and byproducts in its synthesis, thus helping to map out reaction pathways.
Electron ionization (EI) is a common ionization technique that can lead to extensive fragmentation of the molecule. The resulting fragmentation pattern serves as a molecular fingerprint and can provide valuable structural information. For pyranones, characteristic fragmentation patterns often involve the loss of carbon monoxide (CO) and other small neutral molecules. mdpi.com For this compound (C₇H₈O₄, molecular weight: 172.14 g/mol ), one would expect to observe a molecular ion peak at m/z 172, followed by fragment ions corresponding to the loss of a methyl group (m/z 157), a methoxy group (m/z 141), and CO (m/z 144).
High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of the parent molecule and its fragments. rsc.org This level of precision is invaluable for distinguishing between compounds with the same nominal mass but different elemental formulas.
In the context of reaction monitoring, techniques like Proton Transfer Reaction Mass Spectrometry (PTR-MS) can be used for the real-time detection of volatile organic compounds, including reaction intermediates. nih.gov This can provide insights into the reaction mechanism by identifying transient species that may not be observable by other techniques.
Table 2: Potential Mass Spectrometry Fragments of this compound
| m/z | Proposed Fragment | Formula |
|---|---|---|
| 172 | [M]⁺ | C₇H₈O₄ |
| 157 | [M - CH₃]⁺ | C₆H₅O₄ |
| 141 | [M - OCH₃]⁺ | C₆H₅O₃ |
| 144 | [M - CO]⁺ | C₆H₈O₃ |
| 129 | [M - CO - CH₃]⁺ | C₅H₅O₃ |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Monitoring Reaction Progress and Electronic Structure Insights
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are complementary techniques that provide information about the functional groups and electronic structure of a molecule, respectively.
IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. nist.gov The frequency of these vibrations is characteristic of the type of bond and the functional group it belongs to. For this compound, the IR spectrum would be dominated by a strong absorption band corresponding to the C=O stretching vibration of the lactone ring, typically found in the region of 1700-1750 cm⁻¹. Other characteristic bands would include C-O stretching vibrations for the methoxy groups and the pyranone ring ether linkage, as well as C=C stretching vibrations for the double bonds within the ring. blogspot.com IR spectroscopy can be used to monitor the progress of a reaction by observing the appearance or disappearance of characteristic absorption bands of reactants and products. nih.gov
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to electronic transitions between different energy levels. youtube.com The wavelength of maximum absorption (λ_max) is related to the extent of conjugation in the molecule. youtube.com For α,β-unsaturated carbonyl compounds like this compound, the main absorption is due to a π → π* transition. researchgate.net The position and intensity of this absorption band can be influenced by the substituents on the pyranone ring. UV-Vis spectroscopy can be used to gain insights into the electronic structure of the molecule and to monitor reaction progress if the reactants and products have distinct absorption spectra. nih.gov
Table 3: Characteristic Spectroscopic Data for this compound
| Spectroscopic Technique | Characteristic Feature | Typical Wavenumber/Wavelength |
|---|---|---|
| Infrared (IR) | C=O stretch (lactone) | 1700 - 1750 cm⁻¹ |
| C-O stretch (ether) | 1050 - 1250 cm⁻¹ | |
| C=C stretch | 1600 - 1680 cm⁻¹ |
X-ray Crystallography for Precise Molecular Architecture Determination of Pyranone Derivatives
For pyranone derivatives, X-ray crystallography can reveal the planarity or puckering of the pyranone ring and the orientation of the substituent groups. researchgate.netresearchgate.netresearchgate.net For example, a study on a related pyran-2-one derivative revealed a half-chair conformation for the ring. nih.gov The crystal structure also provides detailed information about intermolecular interactions, such as hydrogen bonding and π-stacking, which govern the packing of the molecules in the crystal lattice.
While obtaining a single crystal of sufficient quality for X-ray diffraction can be challenging, the resulting structural information is invaluable for validating the structures proposed by other spectroscopic methods and for understanding the molecule's intrinsic geometric preferences. nih.gov
Table 4: Illustrative Crystallographic Data for a Pyranone Derivative
| Parameter | Value |
|---|---|
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 5.0375 |
| b (Å) | 11.4515 |
| c (Å) | 20.802 |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 1200.02 |
Note: This data is for a related pyran-2-one derivative and is provided for illustrative purposes. nih.gov
Chemical Reactivity and Mechanistic Investigations of 2h Pyran 2 One Systems
Electrophilic and Nucleophilic Substitution Reactions on the Pyranone Ring
The 2H-pyran-2-one nucleus exhibits a distinct pattern of reactivity towards electrophiles and nucleophiles, largely governed by the electron distribution within the heterocyclic ring.
The C-4 and C-6 positions of the 2-pyrone ring are generally considered electron-deficient and are thus more susceptible to nucleophilic attack. nih.gov Conversely, the C-3 and C-5 positions are more electron-rich, making them preferred sites for electrophilic substitution. nih.gov
The presence of methoxy (B1213986) groups at the C-4 and C-6 positions, as in 4,6-dimethoxy-2H-pyran-2-one, significantly influences this reactivity profile. The methoxy groups, being electron-donating through resonance, can modulate the electron density at different positions of the ring. For instance, the methoxy group at C-4 can enhance the nucleophilicity of the C-3 and C-5 positions, making them even more reactive towards electrophiles. At the same time, the C-4 position itself can become a site for certain reactions, such as annulation reactions with active methyl compounds. tandfonline.com
It is important to note that while the general reactivity pattern holds, the specific reaction conditions and the nature of the attacking reagent play a crucial role in determining the outcome of the reaction.
The ability to selectively introduce functional groups at specific positions on the 2H-pyran-2-one ring is a key aspect of its synthetic utility. This site-selective functionalization allows for the targeted synthesis of a wide array of derivatives with diverse biological and chemical properties. rsc.orgrsc.org
Derivatization is a common strategy employed to modify the properties of a molecule for analytical purposes or to create new compounds with desired characteristics. jfda-online.com For instance, the introduction of different substituents can alter the molecule's volatility, chromatographic behavior, and detectability in techniques like GC-MS. jfda-online.com In the context of this compound, derivatization could involve reactions targeting the methoxy groups or the pyranone ring itself to generate a library of new compounds.
Recent advancements in catalysis have provided powerful tools for achieving high site-selectivity in the functionalization of heterocyclic compounds. researchgate.net These methods often rely on the use of specific catalysts that can direct the reaction to a particular position on the ring, overcoming the inherent reactivity preferences. nih.gov
Table 1: Reactivity of 2H-Pyran-2-one Ring Positions
| Ring Position | Inherent Electronic Nature | Preferred Reaction Type | Influence of Methoxy Groups (at C-4 and C-6) |
| C-2 | Part of lactone, electron-deficient | Nucleophilic attack at carbonyl | Can influence the overall electron density of the ring |
| C-3 | Electron-rich | Electrophilic substitution | Enhanced nucleophilicity, more reactive to electrophiles |
| C-4 | Electron-deficient | Nucleophilic attack | Becomes a site for specific reactions like annulations |
| C-5 | Electron-rich | Electrophilic substitution | Enhanced nucleophilicity, more reactive to electrophiles |
| C-6 | Electron-deficient | Nucleophilic attack | Can be a site for functionalization |
Diels-Alder Cycloaddition Reactions of 2H-Pyran-2-ones as Dienes
Retro-Diels-Alder Processes and Aromatization
The retro-Diels-Alder (rDA) reaction is the microscopic reverse of the Diels-Alder cycloaddition, a process that is typically initiated by heat. researchgate.net In the context of 2H-pyran-2-one chemistry, the rDA reaction is a critical step in sequences that use the pyranone ring as a diene. After an initial Diels-Alder reaction between a 2-pyrone and a dienophile (such as an alkyne), the resulting bicyclic adduct can undergo a subsequent rDA reaction.
The substituents on the pyranone ring play a crucial role in the reactivity and energetics of the rDA step. researchgate.net For a compound like this compound, the electron-donating methoxy groups influence the electron density of the initial diene system and the stability of intermediates and transition states. While specific kinetic data for the rDA of adducts derived from this compound are not extensively detailed in the literature, the general mechanism is well-established. The reaction proceeds through a concerted, pericyclic transition state, leading to the extrusion of CO₂ and the formation of a substituted benzene (B151609) derivative. acs.org The nature of the substituents from the original pyrone and the dienophile ultimately dictates the substitution pattern on the final aromatic product. organic-chemistry.org
Oxidation and Reduction Chemistry of the Pyranone Lactone and Alkene Moieties
The this compound molecule possesses two primary sites for oxidation and reduction: the conjugated alkene moieties within the ring and the α,β-unsaturated lactone (ester) functional group.
Reduction: The reduction of the pyranone system can be directed at the lactone carbonyl or the carbon-carbon double bonds.
Lactone Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) are capable of reducing the lactone. This would typically lead to the ring-opening of the lactone to form a diol.
Alkene Reduction: Catalytic hydrogenation (e.g., using H₂ over a palladium or platinum catalyst) can reduce the carbon-carbon double bonds. Depending on the reaction conditions, selective reduction of one or both double bonds to yield a dihydropyranone or a fully saturated tetrahydropyranone is possible. For instance, compounds like tetrahydro-4,6-dimethyl-2H-pyran-2-one are fully saturated lactones derived from such reduction pathways. oup.com
Ring-Opening and Rearrangement Reactions
The lactone functionality makes the 2H-pyran-2-one ring susceptible to nucleophilic attack, which can lead to ring-opening. This is a common reaction for esters and lactones, typically initiated by attack at the electrophilic carbonyl carbon.
Under basic conditions (e.g., aqueous hydroxide), the pyranone ring can be hydrolyzed to open up and form a carboxylate salt of a corresponding hydroxyl-keto-alkenoic acid. Acidic conditions can catalyze the reverse reaction, leading to ring-closing lactonization.
More complex rearrangements can occur with specific nucleophiles. For example, studies on 4-hydroxy-2H-pyran-2-ones reacting with nitrogen nucleophiles like ammonia (B1221849) or primary amines have shown that this can lead to a ring-opening followed by a ring-closing sequence to form substituted 2-pyridone structures. taylorfrancis.com It is plausible that this compound would undergo analogous reactions. Attack by an amine could open the lactone to form an amide, which could then cyclize to form a pyridone derivative, displacing one of the methoxy groups.
Rearrangements can also be induced catalytically. Reactions involving 4-methoxy-6-(phenylthiomethyl)-2H-pyran-2-ones with diazo compounds under rhodium catalysis have been shown to proceed through a acs.orgresearchgate.net sigmatropic rearrangement to functionalize the C5 position. acs.org
Photochemical Transformations of Pyranone Derivatives
2H-pyran-2-ones are photochemically active compounds due to their conjugated π-system. Upon irradiation with UV light, they can undergo a variety of transformations, including cycloadditions, valence isomerizations, and dimerizations. researchgate.netacs.org The specific pathway taken often depends on the reaction conditions (e.g., direct irradiation vs. sensitization) and the substitution pattern on the pyranone ring. acs.org
Common photochemical reactions of the 2-pyrone scaffold include:
Electrocyclic Ring-Opening: A disrotatory 6π-electrocyclic ring-opening to form a ketene (B1206846) intermediate. researchgate.netresearchgate.net
Valence Isomerization: Isomerization to a bicyclic lactone (a Dewar pyrone), which can be a precursor to cyclobutadiene. researchgate.netnih.gov
Cycloadditions: Intermolecular photocycloadditions with alkenes can occur. acs.orgacs.org These can be [2+2] additions at the C5-C6 double bond or [4+2] cycloadditions where the pyrone acts as the diene component. acs.org Intramolecular [4+4] photocycloadditions have also been reported as an efficient method for constructing cyclooctane (B165968) rings. acs.org
When irradiated in the absence of other reactants, 2-pyrones can undergo photodimerization. researchgate.net The mechanism typically involves the excitation of one molecule to its triplet state, which then reacts with a ground-state molecule. Several different dimer structures are possible depending on the regiochemistry and stereochemistry of the cycloaddition.
[2+2] Dimerization: This leads to the formation of a cyclobutane (B1203170) ring connecting two pyranone units. This is a common pathway for many olefins in the solid state. scientific.net
[4+4] Dimerization: This results in a cage-like dimer, as has been observed for 2,6-dimethyl-4-pyrone. nih.gov
[4+2] Dimerization: One molecule acts as the diene and the other as the dienophile.
The specific products formed from this compound would depend on the reaction conditions. The characterization of these photodimers relies on standard spectroscopic techniques, including NMR to determine the connectivity and stereochemistry of the newly formed rings, and mass spectrometry to confirm the dimeric nature of the product. X-ray crystallography provides definitive structural proof of the dimer's architecture.
| Reaction Type | Reagents/Conditions | Expected Products |
| Photodimerization | UV light (hν) | [2+2], [4+2], or [4+4] cycloadducts (dimers) |
| Valence Isomerization | UV light (hν) | Bicyclic lactone isomer |
| Photocycloaddition | Alkene, UV light (hν) | [2+2] or [4+2] cycloadducts |
Reactions with Organometallic Reagents and Catalysis
The α,β-unsaturated lactone structure of this compound can react with various organometallic reagents. The outcome of the reaction is highly dependent on the nature of the reagent used. nih.gov
Hard Organometallics (e.g., Grignard Reagents, Organolithiums): These reagents typically act as strong nucleophiles and bases. Reaction with this compound would likely involve a 1,2-addition to the electrophilic carbonyl carbon. This would result in the opening of the lactone ring after workup to yield a ketone- or alcohol-containing product.
Soft Organometallics (e.g., Gilman Reagents/Organocuprates): Lithium dialkylcuprates are known to favor 1,4-conjugate addition to α,β-unsaturated carbonyl systems. Reaction with this compound would be expected to occur via conjugate addition to the C5 position, leading to a 5-substituted dihydropyranone derivative. This is a powerful method for carbon-carbon bond formation at the β-position of the unsaturated system.
Organometallic Catalysis: Palladium-catalyzed cross-coupling reactions are powerful tools for functionalizing heterocyclic rings. While the methoxy groups of this compound are not typical leaving groups for cross-coupling, related halo-pyranones are excellent substrates. For instance, 4-bromo-6-methyl-2-pyrone has been successfully used in Sonogashira, Suzuki, and Negishi cross-coupling reactions to introduce a wide variety of alkyl, alkenyl, aryl, and alkynyl substituents at the C4 position. acs.org This demonstrates the utility of organometallic catalysis in modifying the pyranone scaffold, suggesting that if a corresponding halo- or triflate-substituted dimethoxypyranone were prepared, it would be a versatile intermediate for further functionalization.
| Organometallic Reagent | Typical Reaction Type | Expected Product with this compound |
| Grignard Reagent (R-MgX) | 1,2-Addition | Product of carbonyl attack and ring-opening |
| Gilman Reagent (R₂CuLi) | 1,4-Conjugate Addition | 5-Substituted-5,6-dihydro-4,6-dimethoxy-2H-pyran-2-one |
| Palladium Catalyst (e.g., Pd(PPh₃)₄) | Cross-Coupling (with halo-pyranone) | Substituted pyranone (e.g., via Suzuki, Negishi, Sonogashira) |
Computational and Theoretical Studies on 2h Pyran 2 One Systems
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Descriptors
Density Functional Theory (DFT) has become a cornerstone of modern computational chemistry for studying the electronic properties of many-body systems. nih.gov It is based on the principle that the energy of a molecule can be determined from its electron density, which is a function of just three spatial coordinates, rather than the complex wavefunctions of all electrons. nih.gov This approach offers a favorable balance between computational cost and accuracy, making it a widely used method for investigating molecules like 4,6-dimethoxy-2H-pyran-2-one. aps.orgarxiv.org DFT calculations are instrumental in determining electronic structure, optimizing molecular geometries, and calculating a variety of reactivity descriptors that predict a molecule's chemical behavior. scielo.org.mxnih.gov
The Molecular Electrostatic Potential (MEP) is a powerful tool used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attack. researchgate.net The MEP map illustrates the electrostatic potential on the electron density surface, with different colors representing regions of varying potential.
Red Regions : Indicate areas of negative electrostatic potential, which are rich in electrons. These sites are susceptible to electrophilic attack and are often associated with lone pairs on heteroatoms like oxygen. For this compound, the carbonyl oxygen of the pyran-2-one ring and the oxygens of the methoxy (B1213986) groups would be expected to be the most electron-rich regions.
Blue Regions : Indicate areas of positive electrostatic potential, which are electron-deficient. These sites are prone to nucleophilic attack.
Green/Yellow Regions : Represent areas of near-zero or intermediate potential.
MEP analysis is a valuable first step in understanding a molecule's reactive sites, providing a visual guide to its charge distribution and correlating with electron-rich areas like lone pairs or π-clouds. researchgate.net
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for explaining and predicting the outcome of chemical reactions. youtube.com It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. nih.govresearchgate.net
HOMO (Highest Occupied Molecular Orbital) : This orbital contains the most loosely held electrons and represents the molecule's ability to donate electrons, acting as a nucleophile. A higher HOMO energy indicates a greater tendency to donate electrons. researchgate.netmdpi.com
LUMO (Lowest Unoccupied Molecular Orbital) : This is the lowest energy orbital capable of accepting electrons, representing the molecule's ability to act as an electrophile. A lower LUMO energy signifies a greater propensity to accept electrons. researchgate.netmdpi.com
HOMO-LUMO Gap : The energy difference between the HOMO and LUMO is a critical indicator of a molecule's chemical reactivity and stability. researchgate.net A small HOMO-LUMO gap suggests that the molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net
For this compound, the distribution of the HOMO would likely be concentrated on the electron-rich pyranone ring and methoxy groups, indicating these as the primary sites for electron donation. The LUMO would be expected to be located over the electron-deficient parts of the molecule, such as the carbonyl carbon, highlighting potential sites for nucleophilic attack.
| Parameter | Significance in Reactivity |
|---|---|
| HOMO Energy | Higher energy indicates a better electron donor (nucleophile). |
| LUMO Energy | Lower energy indicates a better electron acceptor (electrophile). |
| HOMO-LUMO Energy Gap (ΔE) | A smaller gap generally correlates with higher chemical reactivity and lower kinetic stability. |
Bond Dissociation Energy (BDE) is the energy required to break a specific bond homolytically. DFT calculations can provide reliable estimates of BDEs for various bonds within a molecule. This information is crucial for assessing the molecule's thermal stability and predicting which bonds are most likely to break during a chemical reaction. For this compound, calculating the BDEs for the C-O bonds in the pyranone ring, the C-O bonds of the methoxy groups, and the C-H bonds would provide a comprehensive picture of its relative bond strengths and potential decomposition pathways. While molecular orbital theory can have limitations in describing the strength of a particular bond, these computational approaches provide valuable insights. youtube.com
Conceptual DFT provides a framework for quantifying the reactivity of a molecule through various global reactivity indices. scielo.org.mxnih.gov These descriptors are calculated from the energies of the frontier orbitals (HOMO and LUMO) or the ionization potential (I) and electron affinity (A). arxiv.org They offer a quantitative measure of a molecule's stability and reactivity.
Electronegativity (χ) : Measures the tendency of a molecule to attract electrons. dergipark.org.tr
Chemical Potential (μ) : Represents the "escaping tendency" of electrons from a system. It is the negative of electronegativity (μ = -χ). arxiv.org
Chemical Hardness (η) : Measures the resistance of a molecule to change its electron distribution or resist intramolecular charge transfer. scielo.org.mx A harder molecule is generally less reactive. mdpi.com
Chemical Softness (S) : The reciprocal of hardness (S = 1/η), it quantifies the propensity of a molecule to react. scielo.org.mx A softer molecule is generally more reactive.
Electrophilicity Index (ω) : Measures the energy stabilization when a system acquires electronic charge from the environment. nih.govarxiv.org It quantifies the global electrophilic nature of a molecule. arxiv.org Molecules can be classified as strong, moderate, or marginal electrophiles based on their ω value. nih.gov
| Descriptor | Formula | Chemical Significance |
|---|---|---|
| Electronegativity (χ) | χ ≈ (I + A) / 2 | Measures the ability to attract electrons. dergipark.org.tr |
| Chemical Hardness (η) | η ≈ (I - A) / 2 | Measures resistance to charge transfer; higher values indicate lower reactivity. scielo.org.mxmdpi.com |
| Chemical Softness (S) | S = 1 / η | Measures the propensity to react; higher values indicate higher reactivity. scielo.org.mx |
| Electrophilicity Index (ω) | ω = μ² / (2η) | Quantifies the ability to accept electrons; a measure of electrophilic character. nih.govarxiv.org |
Molecular Dynamics (MD) Simulations for Intermolecular Interactions
While DFT focuses on the static properties of a single molecule, Molecular Dynamics (MD) simulations provide a dynamic view of molecular behavior. MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. This powerful tool is used to study intermolecular interactions, such as those between solute and solvent molecules or between a drug and its biological target. dovepress.com For this compound, MD simulations could be employed to understand its solvation properties, conformational flexibility, and how it interacts with other molecules, which is crucial for predicting its behavior in different environments. dovepress.com
Quantum Chemical Studies on Reaction Mechanisms and Transition States
Quantum chemical methods, particularly DFT, are extensively used to elucidate the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, researchers can identify stable intermediates and, crucially, the high-energy transition state structures that connect reactants to products. The energy of the transition state determines the activation energy barrier of the reaction, which governs the reaction rate. For reactions involving 2H-pyran-2-one derivatives, these calculations can validate proposed mechanisms, such as those in cycloaddition or substitution reactions, by providing energetic details of the entire reaction pathway. arxiv.org
Conformational Analysis and Isomerism Studies
The conformational landscape of a molecule is a critical determinant of its physical, chemical, and biological properties. For this compound, conformational analysis would focus on the orientation of the two methoxy groups relative to the pyranone ring. While the pyran-2-one ring itself is largely planar, the rotation around the C-O bonds of the methoxy substituents can give rise to different conformers.
Computational methods, particularly DFT, are powerful tools for investigating these conformational preferences. By systematically rotating the dihedral angles associated with the methoxy groups and calculating the corresponding energies, a potential energy surface can be constructed. This surface reveals the low-energy conformers and the energy barriers separating them.
Key aspects that would be investigated in a conformational analysis of this compound include:
Planar vs. Non-planar arrangements: Determining whether the methoxy groups lie in the plane of the pyranone ring or are tilted.
Intramolecular Interactions: Assessing the presence and strength of any non-covalent interactions, such as hydrogen bonds or steric repulsions, that might stabilize or destabilize certain conformations.
Solvent Effects: Evaluating how the polarity of the solvent might influence the conformational equilibrium by using implicit or explicit solvent models in the calculations.
Isomerism in this compound is primarily concerned with constitutional isomers, where the methoxy groups are at different positions on the pyranone ring. However, theoretical studies can also explore the relative stabilities of different tautomers, should any exist, although for this specific compound, significant tautomerism is not expected. The table below lists the primary compound of interest and a related isomer for comparative theoretical stability studies.
| Compound Name | Molecular Formula | Structure | Notes |
| This compound | C₇H₈O₄ | This compound Structure | The primary focus of the computational studies. Theoretical calculations would aim to determine its most stable conformation by analyzing the rotational barriers of the methoxy groups. |
| 3,5-Dimethoxy-2H-pyran-2-one | C₇H₈O₄ | 3,5-Dimethoxy-2H-pyran-2-one Structure | A constitutional isomer that could be computationally compared to the 4,6-disubstituted isomer to understand the influence of substituent positioning on the electronic structure and stability of the pyranone ring. |
Integration of Computational Data with Experimental Findings for Mechanistic Validation
A powerful application of computational chemistry is its integration with experimental results to provide a comprehensive understanding of reaction mechanisms. For reactions involving this compound, theoretical calculations can be used to model the entire reaction pathway, from reactants through transition states to products.
This integrated approach is particularly valuable for:
Validating Proposed Mechanisms: Experimental observations, such as the products formed or the kinetics of a reaction, can be rationalized by computationally modeling the proposed mechanistic steps. If the calculated energy barriers and product stabilities align with the experimental outcomes, it provides strong support for the proposed mechanism.
Predicting Reactivity: Computational models can predict the most likely sites for nucleophilic or electrophilic attack on the this compound ring. For instance, the calculated distribution of electrostatic potential and frontier molecular orbitals (HOMO and LUMO) can indicate which carbon atoms are more susceptible to reaction.
Explaining Stereochemical and Regiochemical Outcomes: In reactions where multiple products are possible, computational modeling of the transition state energies for the different pathways can explain why one particular isomer is formed preferentially.
For example, in a hypothetical nucleophilic addition to the pyranone ring, computational studies could model the approach of the nucleophile to the different electrophilic centers of this compound. By comparing the activation energies for addition at various positions, a prediction of the regioselectivity can be made and then compared with the experimentally isolated products.
The synergy between computational and experimental data provides a more robust and detailed picture of the chemical processes than either approach could achieve alone. This integration is crucial for the rational design of new synthetic routes and for understanding the chemical behavior of complex molecules like this compound.
Biological Activities and Molecular Mechanisms of 2h Pyran 2 One Derivatives
Antimicrobial Mechanisms: Enzymatic Inhibition and Cell Membrane Disruption
Derivatives of 2H-pyran-2-one have demonstrated significant antimicrobial properties, particularly against bacteria and fungi. researchgate.net The core structure, specifically the α,β-unsaturated lactone (enone) system, is considered essential for their biological activity. nih.gov The mechanism of action is often linked to their ability to act as Michael acceptors, allowing them to interact with biological nucleophiles like proteins and enzymes. researchgate.net
Research into 6-hydroxy-2H-pyran-3(6H)-one derivatives has shown that their antimicrobial efficacy is influenced by substituents at the C-2 and C-6 positions. nih.gov Generally, bulkier substituents at the C-2 position enhance antibacterial activity against Gram-positive bacteria. nih.gov For instance, phenylthio and benzenesulfonyl groups have been shown to be beneficial for activity. nih.gov One derivative, 2-[4-(Phenylthio)phenyl]-2-methyl-6-methoxy-2H-pyran-3(6H)-one, exhibited a minimum inhibitory concentration (MIC) of 1.56 µg/mL against Staphylococcus aureus. nih.gov While the precise mechanisms are varied, enzymatic inhibition is a key pathway. For example, some benzopyran-2-one analogues have been designed as inhibitors of DNA gyrase-B, a crucial bacterial enzyme.
The antifungal activity of pyran-2-ones has also been documented. The natural product 6-pentyl-2H-pyran-2-one (6PP), secreted by Trichoderma atroviride, shows potent antifungal effects against the root rot pathogen Cylindrocarpon destructans. Its mechanism involves the significant disruption of metabolic homeostasis, particularly amino acid metabolism. Transcriptome analysis identified the ECHS1 protein as a key target, with 6PP downregulating its expression and directly inhibiting its activity, leading to autophagy in the fungal cells.
Anticancer Mechanisms: Apoptosis Induction and Cell Proliferation Inhibition
The 2H-pyran-2-one scaffold is a prominent feature in many compounds with potent anticancer activity. rsc.orgjksus.org These derivatives employ several mechanisms to combat cancer cell growth, primarily through the inhibition of cell proliferation and the induction of programmed cell death, or apoptosis. rsc.orgnih.gov
Fused pyran derivatives have been shown to be effective inhibitors of cancer cell growth. nih.gov Their mechanisms include inducing changes in cellular and nuclear morphology and inhibiting the ability of cancer cells to form colonies. mdpi.com A key anticancer mechanism is the induction of apoptosis. nih.govnih.gov Treatment of human leukemia K562 cells with dihydro-pyranochromene derivatives, which contain a pyran ring, leads to the upregulation and activation of caspase-3, a critical executioner enzyme in the apoptotic cascade. nih.gov Furthermore, some novel fused pyran derivatives have the potential to cause DNA double-strand breaks, a catastrophic event for a cell that triggers apoptosis. nih.govmdpi.com
In addition to inducing apoptosis, these compounds can halt the cancer cell cycle at various phases (G0/G1, S, and G2/M), thereby inhibiting uncontrolled proliferation. nih.govmdpi.com For example, 6-isopropyl-2,2-dimethyl-5-methylidenetetrahydropyran-4-one was found to arrest the cell cycle in the G2/M phase in HL-60 human leukemia cells. mdpi.com
A crucial aspect of an effective anticancer agent is its ability to selectively target cancer cells while minimizing harm to normal cells. Derivatives of 2H-pyran-2-one have shown promising selective cytotoxicity profiles against a range of human cancer cell lines. mdpi.comnih.gov The cytotoxic activity is often quantified by the half-maximal inhibitory concentration (IC50), which measures the concentration of a drug required to inhibit a biological process by 50%.
For instance, a series of 4-amino-2H-pyran-2-one (APO) analogs were developed and tested for their tumor cell growth inhibitory activity. nih.gov The 4-methylaniline-substituted analog 27 was particularly potent, with ED50 values (a measure similar to IC50) ranging from 0.059 to 0.090 µM across different cell lines. nih.gov Another study on 2,2,6-trisubstituted 5-methylidene-tetrahydropyran-4-ones found that compound 11c (6-isopropyl-2,2-dimethyl-5-methylidenetetrahydropyran-4-one) was highly active against HL-60 and NALM-6 leukemia cell lines, with IC50 values of 1.02 µM and 0.27 µM, respectively. mdpi.com The following table summarizes the cytotoxic activities of various pyran derivatives against several human cancer cell lines.
| Compound Class | Specific Derivative | Cancer Cell Line | Activity (IC50/ED50 in µM) | Reference |
| 4-Amino-2H-pyran-2-one (APO) | Analog 19 (6-phenyl, 4'-methoxy-aniline) | Various | 0.076 - 0.13 | nih.gov |
| 4-Amino-2H-pyran-2-one (APO) | Analog 27 (6-phenyl, 4'-methyl-aniline) | Various | 0.059 - 0.090 | nih.gov |
| Tetrahydropyran-4-one | 11c (6-isopropyl-2,2-dimethyl) | HL-60 (Leukemia) | 1.02 | mdpi.com |
| Tetrahydropyran-4-one | 11c (6-isopropyl-2,2-dimethyl) | NALM-6 (Leukemia) | 0.27 | mdpi.com |
| Tetrahydropyran-4-one | 11j (R¹=Ph, R²=n-Bu) | MCF-7 (Breast) | 6.9 | mdpi.com |
| Pyrido[2,3-d]pyrimidine | 7a (p-fluorophenyl) | HCT-116 (Colon) | 1.89 | mdpi.com |
| Pyrido[2,3-d]pyrimidine | 7d (thiophene) | HepG2 (Liver) | 2.01 | mdpi.com |
| Fused Pyran Derivative | 6e | MCF7 (Breast) | 12.46 | nih.gov |
| Fused Pyran Derivative | 8c | HCT116 (Colon) | 7.58 | nih.gov |
| Fused Pyran Derivative | 14b | A549 (Lung) | 0.23 | nih.gov |
Antimalarial and Antituberculosis Activities: Target Identification
In the search for new treatments for infectious diseases, 2H-pyran-2-one derivatives have emerged as promising candidates against the causative agents of malaria (Plasmodium falciparum) and tuberculosis (Mycobacterium tuberculosis). nih.gov
A study focused on 4-methoxy-6-styryl-2H-pyran-2-ones and their catalytically reduced dihydro-analogs revealed significant activity against both pathogens. nih.gov These compounds are related to the naturally occurring kavapyrones. nih.gov The research expanded on earlier findings that identified marine microbial metabolites, pseudopyronines A and B (3,6-dialkyl-4-hydroxy-pyran-2-ones), as modest inhibitors of M. tuberculosis. nih.gov
The antimalarial activity of these compounds is noteworthy. For example, the dihydro-analog 8d , with a 4-chlorophenyl substituent, showed potent activity against the K1 chloroquine-resistant strain of P. falciparum with an IC50 value of 0.89 µM. nih.gov The mechanism of action for some related antimalarial compounds involves the inhibition of hemozoin formation, a process critical for the parasite's survival within red blood cells. Another identified target is the Plasmodium falciparum pyridoxal (B1214274) synthase (PfPdx1) enzyme.
Similarly, these derivatives have shown promise as antitubercular agents. The dihydro-analog 8a , with an unsubstituted phenyl ring, was the most active against M. tuberculosis, with a Minimum Inhibitory Concentration (MIC) of 12.5 µM. nih.gov The following table details the bioactivity of selected 4-methoxy-pyran-2-one derivatives.
| Compound | R Group | Activity vs. P. falciparum K1 (IC50 in µM) | Activity vs. M. tuberculosis (MIC in µM) | Reference |
| Dihydro-analog 8a | Phenyl | 5.3 | 12.5 | nih.gov |
| Dihydro-analog 8b | 4-Methylphenyl | 3.4 | 50 | nih.gov |
| Dihydro-analog 8c | 4-Methoxyphenyl | 3.1 | 50 | nih.gov |
| Dihydro-analog 8d | 4-Chlorophenyl | 0.89 | 25 | nih.gov |
| Dihydro-analog 8e | 4-Nitrophenyl | 1.9 | 25 | nih.gov |
Enzyme Inhibition Activities (e.g., Elastase, Cholinesterase, Aβ-aggregation) and Molecular Targets
The structural features of 2H-pyran-2-one derivatives make them effective inhibitors of various enzymes, a property that is being explored for the treatment of a range of diseases, including Alzheimer's disease (AD). nih.gov Key targets in AD research include cholinesterases (acetylcholinesterase, AChE, and butyrylcholinesterase, BChE) and the aggregation of β-amyloid (Aβ) peptides. nih.govnih.gov
Several pyran-based scaffolds have been investigated as cholinesterase inhibitors. nih.gov A review of structure-based activity outcomes highlighted that coumarin-based derivatives, which contain a benzopyran-2-one core, are effective AChE inhibitors. nih.gov Certain structural features, such as the substitution of a phenylethyloxy group at the 7-position and a propargylamine (B41283) at the 3-position of the coumarin (B35378) ring, were found to increase activity. nih.gov
Beyond direct enzyme inhibition, pyran derivatives can interfere with pathogenic processes like Aβ aggregation, which is a hallmark of AD. nih.govnih.gov The peripheral anionic site (PAS) of AChE is known to promote Aβ aggregation, and inhibitors that bind to this site can slow down this process. nih.gov While not pyran-based, studies on other heterocyclic inhibitors have shown that this dual-binding site inhibition is a viable strategy. For example, certain photochromic inhibitors can have their interaction mechanism with AChE switched by light, allowing for controlled inhibition of Aβ aggregation. nih.gov Quercetin, a flavonoid containing a pyran ring, has been shown to inhibit the accumulation of β-amyloids. nih.gov
Structure-Activity Relationship (SAR) Studies for 2H-Pyran-2-one Scaffolds
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how a molecule's chemical structure influences its biological activity. nih.gov Such studies allow for the rational design of more potent and selective drug candidates. nih.gov For the 2H-pyran-2-one scaffold, SAR studies have been crucial in optimizing its various biological activities.
For Anticancer Activity: In a series of 4-amino-2H-pyran-2-one (APO) analogs, it was found that having a phenyl group at the C-6 position and a substituted aniline (B41778) at the C-4 position was favorable for potent antitumor activity. nih.gov
For Antimicrobial Activity: The α,β-enone system is considered vital. nih.gov The size and nature of substituents at C-2 and C-6 are directly associated with antimicrobial potency, with larger groups at C-2 often leading to greater antibacterial effects. nih.gov
For Anti-Alzheimer's Activity: In coumarin-based pyran derivatives, SAR analysis revealed that derivatives with a methoxy (B1213986) substitution and a longer linker chain between the heterocyclic core and a side group exhibited the best activity against cholinesterases. nih.gov
These studies highlight the versatility of the pyran-2-one core, where specific substitutions at key positions (primarily C-4 and C-6) can be tailored to enhance a desired biological effect.
The inclusion of methoxy (-OCH3) groups is a common strategy in drug design to modulate a molecule's physicochemical properties and biological activity. In the context of 2H-pyran-2-one derivatives, methoxy substitutions have been shown to have a significant impact.
In the development of antimalarial and antitubercular agents, 4-methoxy-6-styryl-2H-pyran-2-ones served as the parent compounds. nih.gov While the styryl pyranones themselves showed modest activity, their dihydro-analogs were significantly more potent, indicating that the styryl double bond was not essential for this specific activity. nih.gov
For compounds targeting Alzheimer's disease, SAR studies of various pyran derivatives have shown that methoxy substitutions can be highly beneficial. nih.gov An analysis of coumarin derivatives found that those with a methoxy group and a longer chain linker were among the most potent cholinesterase inhibitors. nih.gov Similarly, in the development of cytotoxic agents, a 4'-methoxy-aniline substituent at the C-4 position of the pyranone ring resulted in one of the most potent anticancer compounds in its series. nih.gov These findings underscore that the strategic placement of methoxy groups on the pyran-2-one scaffold or its substituents is a powerful tool for enhancing biological efficacy and selectivity.
Role of Stereochemistry in Bioactivity
The three-dimensional arrangement of atoms in a molecule, or its stereochemistry, can significantly influence its biological activity. For 2H-pyran-2-one derivatives, the presence of chiral centers can lead to stereoisomers with distinct pharmacological profiles. Research on related pyran structures highlights the critical nature of stereochemistry.
For instance, a study on the tetrahydropyran (B127337) derivative ((2s,6s)-6-ethyl-tetrahydro-2H-pyran-2-yl) methanol (B129727) (LS20) demonstrated stereospecific analgesic and anti-inflammatory effects. The specific stereoisomer, LS20, exhibited a notable antinociceptive effect, suggesting the involvement of the opioid system, and an anti-inflammatory effect by reducing pro-inflammatory cytokines like TNF-α and IL-6. nih.govbenthamdirect.com This underscores that the specific spatial orientation of the substituents on the pyran ring is crucial for its interaction with biological targets.
Exploration of Other Biological Properties: Antioxidant, Anti-inflammatory, and Antiviral
The 2H-pyran-2-one scaffold is a common motif in numerous natural and synthetic compounds that exhibit a variety of biological activities, including antioxidant, anti-inflammatory, and antiviral properties. nih.govdntb.gov.ua
Antioxidant Activity:
Several studies have highlighted the antioxidant potential of 2H-pyran-2-one derivatives. nih.gov These compounds can scavenge free radicals, which are implicated in a variety of diseases. The antioxidant capacity is often linked to the substitution pattern on the pyran-2-one ring. For example, the presence of hydroxyl and methoxyl groups can enhance antioxidant activity. nih.gov A study on phenolic acids demonstrated that methoxyl groups promote antioxidant activities. nih.gov
Research on diketopiperazines and 2H-pyran-2-ones isolated from rice fermented with Aspergillus luchuensis identified compounds with moderate DPPH scavenging activity and reducing ability. nih.gov Specifically, one of the isolated compounds showed a DPPH scavenging EC50 value of 60.8μM. nih.gov Another study on 2-amino-pyran derivatives also reported significant free radical scavenging activity. sciencescholar.us
Anti-inflammatory Activity:
The anti-inflammatory properties of 2H-pyran-2-one derivatives are well-documented. nih.govdntb.gov.ua These compounds can modulate inflammatory pathways, often by inhibiting the production of pro-inflammatory mediators. For example, a new 2H-pyran-2-one derivative, 4-hydroxy-6-(3-methoxyphenethyl)-2H-pyran-2-one, was isolated from Alpinia pricei var. pricei. exlibrisgroup.combohrium.com While the compound itself was not the most potent among the isolates, other compounds from the same extract showed significant inhibition of LPS-induced nitric oxide (NO) generation, a key inflammatory mediator. exlibrisgroup.combohrium.com
Furthermore, pyranopyrazole derivatives have been investigated as dual antiviral and anti-inflammatory agents. nih.gov One such derivative demonstrated the ability to reduce levels of the pro-inflammatory cytokines TNF-α and IL-6 in vivo. nih.govresearchgate.net The previously mentioned tetrahydropyran derivative LS20 also showed an anti-inflammatory effect by reducing leukocyte migration and the production of pro-inflammatory cytokines. nih.govbenthamdirect.com
Antiviral Activity:
The 2H-pyran-2-one nucleus is a structural component of several compounds with antiviral activity. nih.gov For instance, the immunomodulator pyran has been shown to protect mice from lethal infection with herpes simplex virus type 2. nih.gov The protective effect was linked to a reduction in viral titer in the spinal cord. nih.gov
More recent research has focused on the development of 2H-pyran-2-one derivatives as inhibitors of specific viral enzymes. A series of these derivatives were designed as potential HIV-1 reverse transcriptase inhibitors, with one compound showing inhibitory activity in the micromolar range. nih.gov Additionally, pyranopyrazole derivatives have been identified as potent inhibitors of the SARS-CoV-2 main protease (Mpro), with some compounds exhibiting IC50 values in the low micromolar range. nih.govresearchgate.net The fungal metabolite 6-pentyl-α-pyrone has also demonstrated antiviral activity against bovine coronavirus, a model for SARS-CoV-2. mdpi.compreprints.orgresearchgate.net
Compound Names Mentioned in the Article
| Compound Name |
| 4,6-Dimethoxy-2H-pyran-2-one |
| ((2s,6s)-6-ethyl-tetrahydro-2H-pyran-2-yl) methanol (LS20) |
| 4-hydroxy-6-(3-methoxyphenethyl)-2H-pyran-2-one |
| 6-pentyl-α-pyrone |
| TNF-α |
| IL-6 |
| Nitric Oxide (NO) |
| DPPH |
| HIV-1 |
| SARS-CoV-2 |
| Herpes Simplex Virus Type 2 |
| Bovine Coronavirus |
Research Findings on the Biological Activity of 2H-Pyran-2-One Derivatives
Antioxidant Activity of Selected 2H-Pyran-2-One Derivatives
| Compound/Extract | Assay | Activity | Reference |
|---|---|---|---|
| 2H-pyran-2-one derivative | DPPH Scavenging | EC50: 60.8μM | nih.gov |
| 2-amino-pyran derivative | DPPH Scavenging | Significant | sciencescholar.us |
Anti-inflammatory Activity of Selected 2H-Pyran-2-One Derivatives
| Compound | Model | Effect | Reference |
|---|---|---|---|
| ((2s,6s)-6-ethyl-tetrahydro-2H-pyran-2-yl) methanol (LS20) | Air pouch model | Reduced leukocyte migration and pro-inflammatory cytokines (TNF-α, IL-6) | nih.govbenthamdirect.com |
| Pyranopyrazole derivative | In vivo | Reduced levels of TNF-α and IL-6 | nih.govresearchgate.net |
Applications in Advanced Organic Synthesis and Materials Science
Building Blocks for Complex Heterocyclic Systems and Pharmaceutical Scaffolds
2H-Pyran-2-one derivatives are esteemed as powerful building blocks for constructing a wide array of complex heterocyclic compounds. researchgate.netresearchgate.net The pyranone ring possesses several electrophilic centers, making it susceptible to attack by various nucleophiles. This reactivity allows for ring-opening and rearrangement reactions, which lead to the formation of diverse and medicinally relevant scaffolds such as pyridines, pyrimidines, pyrazoles, and isoxazoles. researchgate.net
For instance, related compounds like 4-hydroxy-6-methyl-2H-pyran-2-one readily participate in multicomponent reactions, such as the tandem Knoevenagel-Michael protocol, to yield complex structures. mdpi.com It is anticipated that 4,6-dimethoxy-2H-pyran-2-one would exhibit similar reactivity, serving as a precursor for highly substituted heterocyclic systems. The electron-donating methoxy (B1213986) groups can influence the regioselectivity of these transformations, offering a pathway to novel molecular architectures. Furthermore, the 2H-pyran-2-one motif is a core component of various natural products that exhibit promising biological activities, including antitumor effects, highlighting the pharmaceutical importance of this class of compounds. nih.govnih.govfrontiersin.org
Precursors for Polycyclic Compounds and Functionalized Aromatic Systems
A significant application of 2H-pyran-2-ones in organic synthesis is their role as dienes in the Diels-Alder reaction. nih.gov This [4+2] cycloaddition provides a direct route to six-membered rings. organic-chemistry.orgmasterorganicchemistry.com Specifically, the reaction of 2H-pyran-2-ones with alkynes (dienophiles) can lead to the formation of highly substituted aromatic compounds after the extrusion of carbon dioxide from the initial bicyclic adduct.
Electron-rich 2H-pyran-2-ones have been shown to react with alkyne dienophiles to yield functionalized aniline (B41778) derivatives (when a nitrogen source is present) or other aromatic systems. rsc.org The methoxy groups in this compound would render the diene system electron-rich, facilitating the Diels-Alder reaction, potentially even with electron-rich alkynes in an inverse-electron-demand scenario. This strategy allows for the synthesis of complex aromatic and polycyclic systems that are otherwise difficult to access, making this compound a valuable precursor for materials and pharmaceutical intermediates.
Role in Catalysis (e.g., Iron-complexed reactions)
The interaction of pyranones with transition metals opens avenues for novel catalytic reactions. While not specific to the 4,6-dimethoxy derivative, studies on 2-pyrones and their nitrogen analogs, 2-pyridones, have shown that they can form complexes with metals like iron. These iron complexes can activate the pyranone ring, making it susceptible to transformations that are not possible under uncatalyzed conditions. For example, iron catalysts can promote the 1,6-addition of Grignard reagents to 2-pyridones. It has been noted that (tricarbonyl)iron complexes of 2-pyrones are also susceptible to nucleophilic attack. The formation of such metal complexes with this compound could modulate its electronic properties, thereby enabling unique catalytic cycles and facilitating the synthesis of complex molecules under mild conditions.
Potential in Dye Chemistry and Photonic Materials
Pyranone derivatives have emerged as promising scaffolds for the development of advanced materials with interesting photophysical properties. researchgate.net The introduction of suitable donor and acceptor groups onto the pyranone ring can lead to compounds with strong fluorescence, making them suitable for applications in organic light-emitting devices (OLEDs) and as fluorescent probes for biomedical imaging. researchgate.net
Some 2H-pyrone derivatives are known to exhibit intense fluorescence, particularly in the solid state. researchgate.net The this compound molecule contains electron-donating methoxy groups. By introducing electron-withdrawing groups at other positions (e.g., at C3 or C5), a donor-acceptor system can be created. The resulting push-pull electronic structure is a key design principle for creating organic chromophores with significant nonlinear optical (NLO) activity and for tuning emission wavelengths in fluorescent dyes. sigmaaldrich.com Therefore, this compound serves as an excellent starting point for the synthesis of novel functional dyes and photonic materials.
Derivatization for Novel Chemical Entities
The inherent reactivity of the 2H-pyran-2-one ring allows for extensive derivatization to generate novel chemical entities. ontosight.ai The electrophilic nature of the carbon atoms at positions 2, 4, and 6, along with the nucleophilic character at C5, provides multiple handles for chemical modification. researchgate.net
Functionalization can be achieved through various reactions, including:
Nucleophilic addition-elimination: Reactions with N, O, and S-based nucleophiles can lead to ring-opened products or new heterocyclic systems. researchgate.net
Electrophilic substitution: The C5 position can be targeted by electrophiles.
Cycloaddition reactions: As mentioned, the Diels-Alder reaction is a powerful tool for creating cyclic and aromatic adducts. rsc.org
Starting with this compound, chemists can access a library of new compounds by systematically exploring these reaction pathways. The methoxy groups can be retained, modified (e.g., demethylated to hydroxyl groups), or used to direct further substitutions, leading to a vast molecular diversity with potential applications in medicinal chemistry and materials science. ontosight.ai
Data Tables
Table 1: Summary of Applications for this compound and its Analogs
| Section | Application Area | Key Reaction Types | Potential Products |
| 7.1 | Heterocyclic Synthesis | Nucleophilic Ring Opening, Multicomponent Reactions | Pyridines, Pyrazoles, Pyrimidines, Pharmaceutical Scaffolds |
| 7.2 | Aromatic Synthesis | Diels-Alder Cycloaddition | Functionalized Benzenes, Anilines, Polycyclic Aromatics |
| 7.3 | Catalysis | Metal Complexation (e.g., Iron) | Activated Intermediates for Catalytic Transformations |
| 7.4 | Materials Science | Donor-Acceptor Derivatization | Fluorescent Dyes, OLED Materials, Photonic Components |
| 7.5 | Chemical Derivatization | Nucleophilic/Electrophilic Substitutions, Cycloadditions | Libraries of Novel Compounds for Screening |
Conclusion and Future Research Directions
Summary of Current Understanding of 4,6-Dimethoxy-2H-pyran-2-one and Analogues
The 2H-pyran-2-one core is recognized as a valuable precursor for creating a diverse range of heterocyclic systems. researchgate.net Its derivatives are known to possess several electrophilic sites, making them susceptible to reactions with various nucleophiles, which often leads to ring-opening and subsequent rearrangement into new molecular structures. researchgate.netresearchgate.net Analogues such as 3-acetyl-4-hydroxy-6-methyl-pyran-2-one (Dehydracetic acid) and 4-hydroxy-6-methyl-pyran-2-one (triacetic acid lactone) are well-studied precursors for commercially valuable chemicals. researchgate.net The biological significance of the pyran-2-one family is substantial, with derivatives exhibiting anti-inflammatory, anti-cancer, antimicrobial, and anti-HIV effects. researchgate.netexlibrisgroup.com
While extensive research exists for the general pyran-2-one class, specific data and dedicated studies on this compound are not widely available in the current literature. Its understanding is largely inferred from the known reactivity and properties of closely related analogues. The electron-donating nature of the two methoxy (B1213986) groups at the C4 and C6 positions is expected to significantly influence the electron density distribution in the pyran ring, thereby modulating its reactivity and biological profile compared to other substituted pyranones.
Unexplored Synthetic Routes for this compound
Current synthetic methods for 2H-pyran-2-ones range from classic condensation reactions to modern catalytic and microwave-assisted techniques. researchgate.neteurekaselect.com However, dedicated and optimized routes for this compound remain an area ripe for exploration.
Future synthetic strategies could include:
Green Chemistry Approaches: Exploring microwave-assisted organic synthesis (MAOS) or reactions under high pressure in environmentally benign solvents like water or ionic liquids could lead to more efficient and sustainable production. eurekaselect.com
Domino Reactions: Designing novel domino or tandem reaction sequences starting from simple, readily available acyclic precursors could provide a highly efficient, one-pot synthesis. This could involve an acid-catalyzed domino reaction of specifically designed hydroxy-alkenoates.
Biocatalysis: The use of enzymes or whole-cell systems for the stereoselective synthesis of pyranone precursors or for the direct formation of the target molecule represents a significant, yet unexplored, avenue.
Flow Chemistry: Continuous flow synthesis could offer superior control over reaction parameters (temperature, pressure, reaction time), potentially improving yield, purity, and scalability while ensuring safer handling of reactive intermediates.
Advanced Mechanistic Studies on Key Transformations
The reactivity of the 2H-pyran-2-one ring is complex, involving potential cycloadditions, rearrangements, and nucleophilic additions that can lead to ring-opening. researchgate.netresearchgate.net While the general mechanisms are understood for some analogues, advanced studies on this compound are needed to elucidate the electronic influence of the dual methoxy substituents.
Key areas for future mechanistic investigation include:
Nucleophilic Ring-Opening/Recyclization: In-depth kinetic and computational studies on the reaction of this compound with various nucleophiles (e.g., amines, hydrazines, active methylene (B1212753) compounds) are necessary. Such studies could reveal the precise mechanism and regioselectivity of ring-opening and subsequent recyclization into important heterocyclic systems like pyridines or pyridinones. frontiersin.org
Pericyclic Reactions: A thorough investigation of the compound's participation in Diels-Alder and other pericyclic reactions, both as a diene and a dienophile, is warranted. The electronic effects of the methoxy groups could alter the frontier molecular orbital energies, potentially leading to novel reactivity.
Photochemical and Mechanochemical Transformations: Exploring the response of the pyranone ring to light (photochemistry) or mechanical force (mechanochemistry) could uncover novel, non-thermally accessible reaction pathways, such as unique ring-opening reactions. caltech.eduacs.org In-situ spectroscopy (e.g., time-resolved NMR/IR) could be employed to detect and characterize transient intermediates in these transformations.
Refined Computational Models for Predicting Reactivity and Bioactivity
Computational chemistry is a powerful tool for predicting molecular properties and guiding experimental design. cuny.edu For 2H-pyran-2-one analogues, methods like Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations have been used to understand reactivity and interactions with biological systems. mdpi.comnih.gov
Future computational efforts should focus on:
Developing Specific Force Fields: Creating parameterized force fields for this compound and its derivatives would enable more accurate and large-scale MD simulations to study their dynamics and interactions in different environments (e.g., in water, with proteins).
Quantitative Structure-Activity Relationship (QSAR): By synthesizing a focused library of analogues and evaluating their biological activity, robust QSAR models can be built. These models would correlate structural features with activity, enabling the rational design of more potent compounds.
Reaction Pathway Modeling: Using high-level DFT methods, such as M06-2X, can help map the potential energy surfaces of key reactions. cuny.edu This would provide detailed insights into transition states and reaction barriers, explaining experimentally observed outcomes and predicting new reaction possibilities. nih.gov
Table 1: Computational Methods and Their Future Applications for this compound
| Computational Method | Predicted Properties & Applications | Potential Impact |
| Density Functional Theory (DFT) | Electronic structure (HOMO/LUMO), reaction energies, transition states, spectroscopic properties (NMR, IR). researchgate.netresearchgate.net | Guide synthetic efforts, explain reaction mechanisms, and predict reactivity. |
| Molecular Dynamics (MD) Simulations | Conformational analysis, solvent interactions, binding modes with biological targets, membrane permeability. mdpi.com | Predict bioavailability, understand protein-ligand interactions, and guide drug design. |
| Quantitative Structure-Activity Relationship (QSAR) | Correlation of molecular descriptors with biological activity. | Enable predictive design of new analogues with enhanced medicinal properties. |
| Machine Learning (ML) / AI | Prediction of reaction outcomes, optimization of synthetic routes, screening of virtual libraries for bioactivity. nih.gov | Accelerate the discovery and development of new applications. |
Development of Novel Biological Probes Based on the this compound Core
The pyran scaffold is a core component of many fluorescent dyes and chemosensors. nih.govacs.orgresearchgate.net The inherent fluorescence of some pyranone derivatives, combined with their ability to be chemically modified, makes them excellent candidates for the development of biological probes. researchgate.net
Future research should aim to:
Design Fluorogenic Sensors: The this compound core could be functionalized with specific recognition moieties (e.g., chelators for metal ions, reactive sites for specific anions) to create "turn-on" or "turn-off" fluorescent probes. nih.govnih.gov The electron-donating methoxy groups may enhance the quantum yield of the fluorophore.
Develop Probes for Bioimaging: By attaching targeting ligands (e.g., peptides, antibodies), probes based on this scaffold could be directed to specific cells or subcellular organelles. Their application in fluorescence microscopy could allow for the visualization of biological processes in real-time. nih.gov
Create Environment-Sensitive Dyes: The solvatochromic properties observed in some 2-pyrone dyes could be exploited. researchgate.net Probes based on this compound could be developed to report on local environmental properties like polarity or viscosity within living cells.
Future Directions in Medicinal Chemistry and Materials Science Applications
The true potential of this compound lies in its application as a core scaffold for developing new functional molecules.
In Medicinal Chemistry: The broad biological activities of pyran-containing heterocycles provide a strong rationale for exploring the medicinal potential of this specific pyranone. frontiersin.orgrsc.org
Anticancer Agents: Given that pyranone analogues show anticancer activity, future work should involve the synthesis and screening of this compound derivatives against a panel of cancer cell lines. researchgate.net
Antimicrobial and Antiviral Agents: The scaffold could be elaborated to develop novel antibiotics or antiviral compounds, addressing the urgent need for new treatments against resistant pathogens. researchgate.net
Enzyme Inhibitors: The pyranone ring can act as a bioisostere for other cyclic structures in known enzyme inhibitors. Derivatives could be designed as targeted inhibitors for enzymes implicated in diseases like inflammation or neurodegeneration.
In Materials Science: The photophysical properties of pyran-based systems suggest their utility in advanced materials. mdpi.com
Organic Light-Emitting Diodes (OLEDs): Functionalized 2-pyrone derivatives have been successfully used as emitters in OLEDs. researchgate.net The electron-rich this compound core could be incorporated into donor-acceptor molecules to create novel dyes with tunable emission colors (blue, green, or red) for display technologies. mdpi.com
Organic Photovoltaics (OPVs): The scaffold could be used to construct new donor or acceptor materials for organic solar cells.
Sensors for Explosives: By functionalizing the pyranone core with electron-rich moieties, it may be possible to develop fluorescent chemosensors that are quenched in the presence of electron-deficient nitroaromatic compounds, which are common explosives. acs.orgacs.org
Q & A
Q. What are the established synthetic routes for 4,6-Dimethoxy-2H-pyran-2-one, and how can reaction conditions be optimized for high yield?
- Methodological Answer : Synthesis typically involves multicomponent reactions or elimination strategies. For example, TiCl₄-catalyzed elimination of methanol from dimethoxy precursors (e.g., 4,4-dimethoxytetrahydropyran) can yield dihydropyran derivatives . Oxidation or substitution reactions using KMnO₄ or alkyl halides may introduce functional groups, but precise control of temperature (25–80°C) and stoichiometry is critical to avoid side products like lactones or over-oxidized species . Yield optimization requires iterative adjustments to solvent polarity (e.g., ethanol vs. dichloromethane) and catalyst loading (e.g., 5–10 mol% TiCl₄) .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : ¹H and ¹³C NMR in DMSO-d₆ or CDCl₃ resolve methoxy protons (δ ~3.8–4.0 ppm) and pyranone carbonyl signals (δ ~160–170 ppm). Coupling constants (J) between H-3 and H-5 (~1.8 Hz) confirm ring substitution patterns .
- X-ray Crystallography : Single-crystal diffraction (monoclinic P21/c space group) provides bond-length validation, with typical C-O distances of 1.36–1.42 Å for methoxy groups .
- UV-Vis : Absorbance at 220–274 nm (ε ~10³ L·mol⁻¹·cm⁻¹) correlates with π→π* transitions in the pyranone ring .
Q. How does the compound’s stability vary under different storage conditions?
- Methodological Answer : this compound is prone to discoloration (yellowing) due to oxidation or photodegradation. Stability assays in inert atmospheres (N₂/Ar) show <5% decomposition over 6 months at 4°C, vs. ~20% degradation under ambient light and air . For long-term storage, use amber vials with desiccants (silica gel) and avoid Lewis acids or low pH (<5), which accelerate ring-opening reactions .
Advanced Research Questions
Q. What strategies resolve contradictions in reported bioactivity data for this compound derivatives?
- Methodological Answer : Discrepancies in bioactivity (e.g., anti-inflammatory vs. inactive results) often stem from substituent positioning or assay conditions. For example:
- Structural analogs : Compare 4,6-dimethoxy derivatives with 4-hydroxy-6-phenylethyl analogs . Bioactivity shifts (e.g., IC₅₀ from 10 µM to >100 µM) highlight the methoxy group’s role in steric hindrance or hydrogen-bonding capacity .
- Assay standardization : Use consistent cell lines (e.g., RAW 264.7 macrophages for anti-inflammatory tests) and control for solvent effects (DMSO ≤0.1% v/v) .
Q. How can computational methods predict the reactivity of this compound in nucleophilic substitutions?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) identify electrophilic sites. The C-3 position (LUMO energy ~-1.2 eV) is more reactive than C-5 (~-0.8 eV) due to methoxy electron-donating effects . Solvent models (PCM for ethanol) refine activation energy predictions for SN2 reactions with alkyl halides . Validate models with kinetic studies (e.g., pseudo-first-order rate constants) .
Q. What experimental designs mitigate challenges in synthesizing enantiomerically pure derivatives?
- Methodological Answer :
- Chiral auxiliaries : Use (R)- or (S)-BINOL catalysts in asymmetric Michael additions to the pyranone ring, achieving enantiomeric excess (ee) >90% .
- Chromatography : Chiral HPLC (Chiralpak IA column, hexane/isopropanol eluent) separates diastereomers. Monitor ee via polarimetry or CD spectroscopy .
- Crystallization-induced asymmetric transformation : Seed racemic mixtures with enantiopure crystals to drive equilibrium toward the desired isomer .
Methodological Considerations
Q. How to address discrepancies in melting point (mp) data across literature sources?
- Methodological Answer : Reported mp variations (e.g., 51.5–245°C for dimethyl analogs) arise from polymorphism or purity issues. Standardize via:
Q. What protocols ensure reproducibility in catalytic hydrogenation of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
